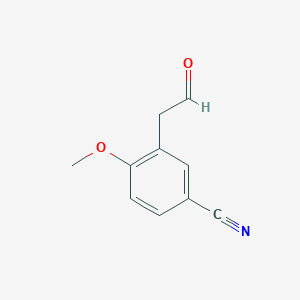
4-Methoxy-3-(2-oxoethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-(2-oxoethyl)benzonitrile is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzonitrile, featuring a methoxy group and an oxoethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2-oxoethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzonitrile with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(2-oxoethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-(2-oxoethyl)benzoic acid.
Reduction: Formation of 4-methoxy-3-(2-aminoethyl)benzonitrile.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-3-(2-oxoethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(2-oxoethyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The methoxy and oxoethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzonitrile: Lacks the oxoethyl group, making it less reactive in certain chemical reactions.
3-Methoxy-4-(2-oxoethyl)benzonitrile: Positional isomer with different reactivity and properties.
4-Methoxy-3-(2-hydroxyethyl)benzonitrile: Contains a hydroxyethyl group instead of an oxoethyl group, leading to different chemical behavior.
Uniqueness
4-Methoxy-3-(2-oxoethyl)benzonitrile is unique due to the presence of both methoxy and oxoethyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-methoxy-3-(2-oxoethyl)benzonitrile |
InChI |
InChI=1S/C10H9NO2/c1-13-10-3-2-8(7-11)6-9(10)4-5-12/h2-3,5-6H,4H2,1H3 |
InChI Key |
JWDIIJIFQPIMBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















